Cas no 85269-23-4 ((2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyloctahydronaphthalen-1(2H)-one)
![(2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyloctahydronaphthalen-1(2H)-one structure](https://it.kuujia.com/scimg/cas/85269-23-4x500.png)
85269-23-4 structure
Nome del prodotto:(2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyloctahydronaphthalen-1(2H)-one
(2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyloctahydronaphthalen-1(2H)-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2S,4aα,8aβ)-3,4,4a,5,6,7,8,8a-Octahydro-2,7β-dihydroxy-4α-(3-hydroxy-1-oxopropyl)-2,4β,5α,7α-tetramethyl-3α-[(R)-1-methylpropyl]-1(2H)-naphthalenone
- (2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyloctahydronaphthalen-1(2H)-one
- 1(2H)-Naphthalenone, octahydro-2,7-dihydroxy-4-(3-hydroxy-1-oxopropyl)-2,4,5,7-tetramethyl-3-((1R)-1-methylpropyl)-, (2S,3R,4R,4aS,5R,7R,8aS)-
- BETAENONE B
- (2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyl-3,4a,5,6,8,8a-hexahydronaphthalen-1-one
- 85269-23-4
- Q4897328
- CHEBI:145054
- C9873620HS
- DTXSID40234463
- (2S,3R,4R,4AS,5R,7R,8AS)-3-SEC-BUTYL-2,7-DIHYDROXY-4-(3-HYDROXYPROPANOYL)-2,4,5,7-TETRAMETHYLOCTAHYDRONAPHTHALEN-1(2H)-ONE
- SCHEMBL11136602
- NSC-376691
- NSC376691
- UNII-C9873620HS
-
- Inchi: InChI=1S/C21H36O5/c1-7-12(2)17-20(5,15(23)8-9-22)16-13(3)10-19(4,25)11-14(16)18(24)21(17,6)26/h12-14,16-17,22,25-26H,7-11H2,1-6H3/t12-,13-,14+,16+,17-,19-,20-,21+/m1/s1
- Chiave InChI: PUZNAAVWFXQUDM-HBKHSIGZSA-N
- Sorrisi: CCC(C)C1C(C2C(CC(CC2C(=O)C1(C)O)(C)O)C)(C)C(=O)CCO
Proprietà calcolate
- Massa esatta: 368.256
- Massa monoisotopica: 368.256
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 26
- Conta legami ruotabili: 5
- Complessità: 575
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 94.8Ų
Proprietà sperimentali
- Densità: 1.09
- Punto di ebollizione: 517.1°C at 760 mmHg
- Punto di infiammabilità: 280.6°C
- Indice di rifrazione: 1.502
(2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyloctahydronaphthalen-1(2H)-one Letteratura correlata
-
1. Biosynthesis of betaenone B, phytotoxin of Phoma betae Fr.Hideaki Oikawa,Akitami Ichihara,Sadao Sakamura J. Chem. Soc. Chem. Commun. 1984 814
-
2. Biosynthetic study of betaenone B: origin of the oxygen atoms and accumulation of a deoxygenated intermediate using P-450 inhibitorHideaki Oikawa,Akitami Ichihara,Sadao Sakamura J. Chem. Soc. Chem. Commun. 1988 600
-
3. Index pages
-
4. Synthesis of (–)-probetaenone I: structural confirmation of biosynthetic precursor of betaenone BShokyo Miki,Yoshihiro Sato,Hiroyasu Tabuchi,Hideaki Oikawa,Akitami Ichihara,Sadao Sakamura J. Chem. Soc. Perkin Trans. 1 1990 1228
-
5. Subject index, 1990
85269-23-4 ((2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyloctahydronaphthalen-1(2H)-one) Prodotti correlati
- 1027343-55-0((1r,2r,5s,7r)-n-tert-butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one)
- 2229613-98-1(2-(4-Methylpyridin-2-yl)butanedioic acid)
- 198141-12-7(5H,6H,7H,8H,9H-pyrido3,2-bindol-9-one)
- 1184469-04-2(3-(5-Bromothiophen-2-yl)-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid)
- 79442-36-7((2E)-3-(3-chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one)
- 1021226-38-9(2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-phenylethyl)acetamide)
- 1249633-28-0(2-(3-chlorophenyl)-2-hydroxybutanoic acid)
- 1249098-07-4(5-(3,4-Dichloro-phenoxy)pentanenitrile)
- 1081141-78-7(2-benzyl-5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole)
- 1823904-97-7(1-(3-Aminocyclohexyl)propan-2-one)
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
